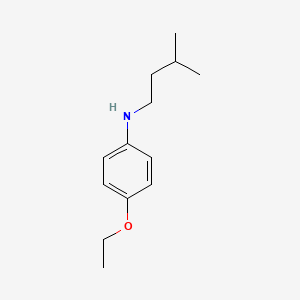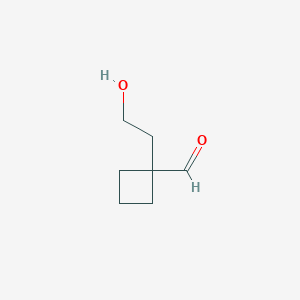
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a cyclobutane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides, and bases for nucleophilic substitution
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxyethyl)cyclobutanol
Substitution: Various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group.
Cyclobutane-1,1-dicarboxylic acid: A cyclobutane ring with two carboxylic acid groups.
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the cyclobutane ring.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2 |
Clave InChI |
FPYUPCYQJNAUGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CCO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
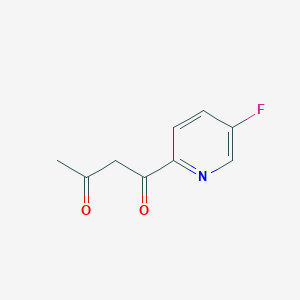
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
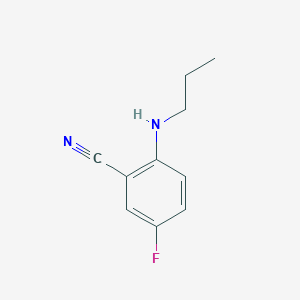

![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
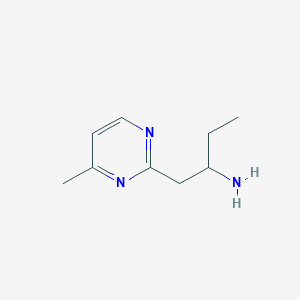
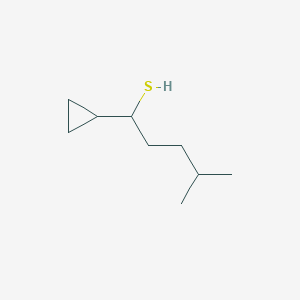
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
